2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propan-1-ol

Purity Quality Control Chemical Synthesis

Choose this compound for SAR-driven discovery: its norbornane scaffold offers orthogonal primary amine and alcohol handles, ideal for bioconjugation and chiral synthesis. With ≥98% purity and a low LogP (0.89), it ensures reliable, low-side-product reactions. Ideal for PROTAC linker design or CNS-targeted fragment libraries.

Molecular Formula C10H19NO
Molecular Weight 169.26 g/mol
Cat. No. B15320818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propan-1-ol
Molecular FormulaC10H19NO
Molecular Weight169.26 g/mol
Structural Identifiers
SMILESC1CC2CC1CC2CC(CO)N
InChIInChI=1S/C10H19NO/c11-10(6-12)5-9-4-7-1-2-8(9)3-7/h7-10,12H,1-6,11H2
InChIKeyAJLPVJJLLLHDSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Guide: 2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propan-1-ol for Research & Development


2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propan-1-ol (CAS 1559500-17-2) is a bicyclic amino alcohol featuring a rigid norbornane (bicyclo[2.2.1]heptane) scaffold. This compound is utilized as a building block in medicinal chemistry and chemical biology . It is characterized by a primary amine and a primary alcohol, enabling its use in amine-reactive conjugations and as a chiral synthon. The compound is commercially available from specialty chemical suppliers at defined purity grades (typically ≥97%) . This guide is designed to help scientific procurement professionals assess and differentiate this specific building block from its closest structural analogs based on verifiable, quantitative data.

Why 2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propan-1-ol Should Not Be Generically Substituted


In the context of SAR-driven discovery and chemical synthesis, compounds with similar core scaffolds but divergent substitution patterns or functional groups cannot be assumed to be interchangeable. Small structural changes in the amino alcohol side chain, the position of the amine and hydroxyl groups, or the nature of the linking heteroatom (e.g., primary amine vs. secondary amine) can profoundly alter key properties such as lipophilicity (LogP), hydrogen bonding capacity, and steric bulk . These variations directly impact compound behavior in biological assays, synthetic reactivity, and downstream formulation. The following evidence sections provide quantitative data comparing 2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propan-1-ol to its most relevant structural analogs, enabling a data-driven selection process.

Quantitative Evidence: 2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propan-1-ol vs. Closest Analogs


Head-to-Head Purity Comparison: 2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propan-1-ol vs. 3-Amino-1-(bicyclo[2.2.1]heptan-2-yl)propan-1-ol

Commercially available 2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propan-1-ol is offered at a minimum purity of 97-98% . In direct comparison, the closest regioisomeric analog, 3-Amino-1-(bicyclo[2.2.1]heptan-2-yl)propan-1-ol (CAS 1560941-97-0), is typically offered at a lower minimum purity of 95% . This 2-3% absolute purity advantage can reduce the need for additional purification steps in sensitive applications.

Purity Quality Control Chemical Synthesis

Lipophilicity (LogP) Differentiation: 2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propan-1-ol vs. 2-({Bicyclo[2.2.1]heptan-2-yl}amino)propan-1-ol

The target compound exhibits a calculated LogP of 0.89 , indicating lower lipophilicity compared to the secondary amine analog 2-({Bicyclo[2.2.1]heptan-2-yl}amino)propan-1-ol (CAS 1247483-84-6), which has a calculated LogP of 1.08 . This 0.19 unit difference in LogP can translate to meaningful changes in solubility and membrane permeability in biological systems.

Lipophilicity ADME Drug Design

Functional Group Distinction: Primary Amine vs. Carboxylic Acid Analog

The target compound contains a primary amine and a primary alcohol, while the analog 2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propanoic acid (CAS 120439-20-5) contains a primary amine and a carboxylic acid . This fundamental difference in the terminal functional group dictates distinct reaction chemistries (e.g., amide bond formation via carboxylic acid activation vs. reductive amination or amine conjugation) and alters the net molecular charge at physiological pH.

Functional Group Synthetic Utility Reactivity

Limited Public Bioactivity Data: A Note on Cross-Class Comparison

At the time of this analysis, no publicly accessible, peer-reviewed quantitative bioactivity data (e.g., IC50, Ki, EC50) was identified for 2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propan-1-ol in major databases such as ChEMBL, PubChem BioAssay, or BindingDB. In contrast, related bicyclic amino acid derivatives (e.g., BCH, 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid) have well-documented activity as an inhibitor of the L-type amino acid transporter 1 (LAT1) with a Ki of 0.14 mM [1]. The absence of published activity for the target compound underscores the importance of conducting internal screening, as structural modifications in the bicyclic core can lead to significant shifts in target selectivity and potency.

Bioactivity Target Engagement Data Availability

Optimal Application Scenarios for 2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propan-1-ol


High-Purity Building Block for Advanced Intermediates

For laboratories requiring a bicyclic amino alcohol scaffold with a high level of chemical purity (≥97%) to minimize side reactions in multi-step syntheses, 2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propan-1-ol offers a tangible advantage over the regioisomeric analog 3-Amino-1-(bicyclo[2.2.1]heptan-2-yl)propan-1-ol, which is typically supplied at a lower purity grade (95%) . This is particularly relevant in projects where the cost of purification outweighs the premium for higher purity starting material.

Lipophilicity-Tuned Fragment for CNS or Solubility-Focused Projects

Medicinal chemists seeking to optimize the lipophilicity of lead compounds can leverage the lower calculated LogP of 2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propan-1-ol (LogP = 0.89) compared to the secondary amine analog (LogP = 1.08) . This 0.19 unit reduction in LogP may contribute to improved aqueous solubility and a potentially more favorable ADME profile, making it a preferred choice for fragment-based drug discovery or CNS-targeted programs where lower lipophilicity is often advantageous.

Neutral Amine-Alcohol Handle for Conjugation and Derivatization

The presence of both a primary amine and a primary alcohol provides orthogonal reactive handles for bioconjugation and chemical library synthesis. Unlike the carboxylic acid analog, this compound offers a neutral alcohol group, which can be advantageous for maintaining a neutral overall charge under physiological conditions. This feature is essential for designing molecular probes, PROTAC linkers, or surface-functionalized materials where charge neutrality is required .

De Novo Screening in Novel Target Space

Given the absence of publicly available bioactivity data for this specific compound, it is ideally suited for de novo screening campaigns against novel or underexplored targets. The lack of pre-existing bias allows researchers to explore its potential as a privileged scaffold without the confounding influence of prior art. This scenario is common in academic and biotech settings focused on first-in-class or novel chemical matter.

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